molecular formula C20H15ClN2O5S B383810 4-({3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

4-({3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

Cat. No.: B383810
M. Wt: 430.9g/mol
InChI Key: IIJGIVWYTYABOT-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with 3-aminopropanoic acid and 4-aminobenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

4-({3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of oxidative stress, inhibition of inflammatory mediators, and interference with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorophenyl)-4-hydroxy-5-(1-naphthylmethylene)furan-2(5H)-one
  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

4-({3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid is unique due to its specific structural features, such as the combination of a thiazolidinone ring with a chlorophenyl group and a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H15ClN2O5S

Molecular Weight

430.9g/mol

IUPAC Name

4-[3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid

InChI

InChI=1S/C20H15ClN2O5S/c21-14-5-1-12(2-6-14)11-16-18(25)23(20(28)29-16)10-9-17(24)22-15-7-3-13(4-8-15)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11-

InChI Key

IIJGIVWYTYABOT-WJDWOHSUSA-N

SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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